Einecs 283-355-6

Description

Contextualization of Complex Polyamine-Citrate Salts within Chemical Research

Complexes formed between polyamines and citrate (B86180) ions are a significant area of study within supramolecular and materials chemistry. Polyamines, which are organic compounds bearing two or more primary amino groups, act as polycations in aqueous solutions. Citrate, a tricarboxylic acid, is a multivalent anion. The electrostatic interactions between these oppositely charged species drive a process of self-assembly, leading to the formation of structures known as polyamine-salt aggregates (PSAs). unlp.edu.arrsc.orgrsc.org

The formation and stability of these aggregates are governed by several factors, including the charge state of the polyamine and the citrate, which is highly dependent on the pH of the solution. unlp.edu.ar This pH-responsiveness is a key characteristic of polyamine-citrate systems, making them "smart" materials that can assemble or disassemble in response to environmental triggers. unlp.edu.archemexper.com The basic principle involves the ionic crosslinking of the cationic polyamine chains by the multivalent citrate anions, which can result in the formation of spherical, metastable structures ranging from the sub-100 nm to micron scale. rsc.orgrsc.org

Academic research has explored these systems for a variety of applications. Their ability to encapsulate other molecules has led to investigations into their use as responsive drug delivery vehicles. rsc.org The simple mixing process under ambient conditions and the ability to use a wide range of polymers and salts make this a versatile platform for creating functional capsules. rsc.orgrsc.org Furthermore, the interactions of polyamine-citrate systems with metal ions have been studied, for instance, in the development of high-relaxivity MRI contrast agents. nih.gov

Rationale for Comprehensive Academic Investigation of Einecs 283-355-6

The specific composition of this compound, involving a linear polyamine, an alkanolamine (triethanolamine), and citric acid, presents a unique and complex system that warrants detailed academic investigation. The presence of both a flexible polyethylenepolyamine and a more structured alkanolamine introduces additional layers of complexity compared to simpler polyamine-citrate salts.

A recent 2024 study on the acid-base and electrochemical behavior of similar systems (polyethylenepolyamine–citric acid–water solutions) highlights the rationale for such investigations. dnu.dp.ua These systems are of interest for their potential as buffer solutions and as chemisorbents. dnu.dp.ua The study demonstrated that the introduction of an organic amine like polyethylenepolyamine into a citric acid solution leads to a more structured system compared to simple inorganic citrate salts (e.g., sodium citrate). dnu.dp.ua This structuring is attributed to the formation of cation-molecular complexes and ionic associates, driven by hydrogen bonding in addition to electrostatic interactions. dnu.dp.ua

Understanding the specific contributions of each component in this compound—the polyamine for its flexible cationic backbone, the alkanolamine for its hydrogen-bonding capabilities and potential metal chelation sites, and the citrate for its multivalent anionic cross-linking—is crucial. A comprehensive investigation would elucidate the fundamental physicochemical properties and the supramolecular structures that can be formed.

Detailed Research Findings from a Related System

A study on polyethylenepolyamine-citric acid-water solutions provides valuable insights directly applicable to understanding this compound. The research involved pH and conductometric studies to probe the protolytic equilibria and structural characteristics.

Table 1: Physicochemical Properties of Polyamine-Citrate Solutions This table is interactive. Click on headers to sort.

| Property | System | Observation | Reference |

|---|---|---|---|

| Specific Electrical Conductivity | Polyethylenepolyamine – Citric Acid – H₂O | Lower than corresponding monoethanolamine and sodium citrate systems. | dnu.dp.ua |

| Density | Polyethylenepolyamine – Citric Acid – H₂O | Introduction of the polyamine leads to structuring of the system. | dnu.dp.ua |

| pH Behavior | Polyethylenepolyamine – Citric Acid – H₂O | The order of adding components affects the final pH of the solution. | dnu.dp.ua |

Table 2: Comparative Analysis of Citrate Systems This table is interactive. Click on headers to sort.

| System | Key Feature | Implication | Reference |

|---|---|---|---|

| Sodium Citrate – Citric Acid | High Specific Electrical Conductivity | Dominated by mobile inorganic cations. | dnu.dp.ua |

| Monoethanolamine – Citric Acid | Intermediate Conductivity | Formation of some cation-molecular complexes. | dnu.dp.ua |

| Polyethylenepolyamine – Citric Acid | Lowest Specific Electrical Conductivity | Extensive formation of cation-molecular complexes and ionic associates due to H-bonding. | dnu.dp.ua |

These findings underscore that the interactions in polyamine-citrate systems are more complex than simple electrostatic attraction, with hydrogen bonding playing a significant role in the formation of stable supramolecular structures.

Contemporary Research Gaps and Future Directions for this compound Chemistry

While research into the broader category of polyamine-citrate salts is active, specific academic investigation into the tripartite system of this compound is notably absent from the current literature. This presents several research gaps and opportunities for future studies.

Fundamental Characterization: There is a need for a definitive characterization of the aggregates formed by this compound in aqueous solution. This includes determining their size, morphology, and stability across a range of pH values, temperatures, and concentrations using techniques like dynamic light scattering (DLS), transmission electron microscopy (TEM), and atomic force microscopy (AFM).

Elucidation of Component Roles: The specific roles of the polyethylenepolyamine versus the triethanolamine (B1662121) in the formation and properties of the aggregates are unknown. Research should aim to distinguish the contributions of the flexible linear polyamine from the more rigid, hydroxyl-rich alkanolamine. This could involve comparative studies with simpler two-component systems (polyamine-citrate and alkanolamine-citrate).

Thermodynamic and Kinetic Studies: A significant gap exists in the thermodynamic and kinetic understanding of the self-assembly process for this specific complex salt. Isothermal titration calorimetry (ITC) could be employed to determine the binding affinities and thermodynamic parameters (enthalpy, entropy) of the interactions, providing a deeper understanding of the driving forces behind aggregate formation.

Modeling and Simulation: Computational modeling could offer molecular-level insights into how the three components interact to form stable complexes. Simulations could predict the most favorable structures and the nature of the intermolecular forces (electrostatic, hydrogen bonding, van der Waals) at play.

Potential Applications: Based on the properties of related systems, future research could explore the potential of this compound in areas such as:

Enhanced Chelation and Sequestration: The combination of amine and hydroxyl groups may make these aggregates effective chelating agents for heavy metal ions, suggesting applications in environmental remediation or as components in analytical sensors.

Advanced Delivery Systems: The unique three-component nature might allow for more sophisticated control over the encapsulation and release of cargo molecules compared to simpler PSA systems.

Novel Buffer Systems: As suggested by related research, these solutions could be developed into highly effective and stable buffer systems for various chemical and biological applications. dnu.dp.ua

Properties

CAS No. |

84604-72-8 |

|---|---|

Molecular Formula |

C20H46N6O10 |

Molecular Weight |

530.6 g/mol |

IUPAC Name |

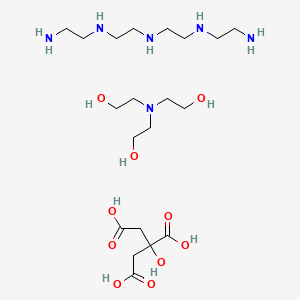

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;2-[bis(2-hydroxyethyl)amino]ethanol;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C8H23N5.C6H15NO3.C6H8O7/c9-1-3-11-5-7-13-8-6-12-4-2-10;8-4-1-7(2-5-9)3-6-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h11-13H,1-10H2;8-10H,1-6H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

UGTSXQIHPUHALW-UHFFFAOYSA-N |

Canonical SMILES |

C(CNCCNCCNCCN)N.C(CO)N(CCO)CCO.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Synthesis of Einecs 283 355 6

Exploration of Novel Synthetic Pathways to N'-(2-((2-aminoethyl)amino)ethyl)ethane-1,2-diamine Citrate (B86180)

The synthesis of N'-(2-((2-aminoethyl)amino)ethyl)ethane-1,2-diamine (TETA) and its subsequent formation into a citrate salt involves both traditional and modern synthetic approaches. Conventionally, linear polyamines like TETA are produced industrially from ethylene (B1197577) dichloride and ammonia (B1221849) or through processes involving ethanolamine. However, research is increasingly focused on novel pathways that offer greater control, efficiency, and access to functionalized derivatives.

Recent advancements have highlighted photoredox catalysis as a powerful tool for the one-step functionalization and synthesis of polyamine derivatives. chemrxiv.org This method allows for the selective modification of the multiple nitrogen sites within a polyamine structure by adjusting the redox potentials of the photocatalysts. chemrxiv.org Such strategies could be adapted to construct the TETA backbone or to introduce specific functionalities prior to the formation of the citrate salt. Another innovative approach involves the use of simple molecules like carbon monoxide in combination with non-metallic catalysts to build complex organic structures, representing a move away from toxic and expensive heavy metals. rub.de

The formation of the final citrate complex is typically achieved by reacting the polyamine base (TETA) with citric acid in a suitable solvent. This acid-base reaction results in the formation of the salt. The interaction is not merely ionic; studies on similar systems involving polyamines, citrate, and metal ions show that polyamines can act as mediators or scaffolds in the assembly of complex structures, with specific coordination and electrostatic interactions at play. nih.govacs.org

| Synthetic Pathway | Description | Key Features | Potential Application to TETA Citrate |

| Traditional Ammonolysis | Reaction of ethylene dichloride with ammonia under high pressure and temperature. | Established industrial process; produces a mixture of ethyleneamines. | Primary industrial source of TETA, which is then reacted with citric acid. |

| Ethanolamine Process | Catalytic amination of ethanolamine. | Higher selectivity towards specific polyamines compared to the ethylene dichloride route. | Provides a purer source of TETA for subsequent salt formation. |

| Photoredox-Catalyzed Synthesis | Utilizes visible light and a photocatalyst to functionalize or build the polyamine backbone. chemrxiv.org | High selectivity for specific nitrogen sites; mild reaction conditions. chemrxiv.org | Enables the synthesis of novel TETA derivatives and functionalized citrate complexes. |

| "Click" Chemistry | Employs reactions like copper-catalyzed azide-alkyne cycloaddition to link molecular fragments. researchgate.net | High yield, stereospecific reactions under mild, often aqueous, conditions. | Useful for creating complex, functionalized polyamine-citrate conjugates. |

Application of Green Chemistry Principles in the Synthesis of Einecs 283-355-6 and its Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of polyamines and their derivatives to minimize environmental impact and enhance safety. resolvemass.ca These principles guide the development of more sustainable chemical processes from feedstock selection to final product design. royalsocietypublishing.org

Key applications in polyamine synthesis include:

Use of Renewable Feedstocks : Research has demonstrated the synthesis of polyamines from bio-based sources like high oleic sunflower oil. rsc.orgrsc.org This approach reduces reliance on fossil fuels and aligns with the goal of using renewable resources. kit.edursc.org

Safer Solvents and Reaction Conditions : Efforts are made to replace hazardous solvents. For instance, dioxane, a common solvent, has been successfully replaced with the less toxic isopropanol (B130326) in some polyamine syntheses. rsc.org The use of energy-efficient methods, such as photoreactions that operate at ambient temperatures, further contributes to greener processes. resolvemass.carsc.org

Atom Economy and Waste Prevention : Synthetic methods are designed to maximize the incorporation of all reactant materials into the final product, a principle known as atom economy. acs.org Catalytic processes are central to this, as they allow for highly selective reactions that minimize the formation of by-products. royalsocietypublishing.org For example, catalytic hydrogenation is more atom-economical than using stoichiometric reducing agents. acs.org

Reduction of Derivatives : Green chemistry encourages minimizing or avoiding the use of protecting groups during synthesis, which reduces the number of reaction steps and the amount of waste generated. acs.org The high specificity of enzymatic catalysis, for example, can often target a specific site on a molecule, negating the need for protection/deprotection steps. acs.org

| Green Chemistry Principle | Application in Polyamine Synthesis | Example/Benefit |

| Prevention | Designing high-yield reactions to minimize waste. resolvemass.ca | Optimized catalytic cycles reduce by-product formation. |

| Atom Economy | Maximizing the incorporation of reactants into the final product. acs.org | Using addition reactions (e.g., thiol-ene) which incorporate all atoms of the reactants. researchgate.net |

| Use of Renewable Feedstocks | Synthesizing polyamines from vegetable oils or other bio-based materials. rsc.orgrsc.org | Reduces dependence on petrochemicals and promotes sustainability. rsc.org |

| Safer Solvents & Auxiliaries | Replacing hazardous solvents with greener alternatives like water, isopropanol, or supercritical fluids. royalsocietypublishing.orgrsc.org | Eliminates toxic solvents like dioxane, improving process safety. rsc.org |

| Design for Energy Efficiency | Employing energy-efficient methods like photochemistry or microwave-assisted synthesis. resolvemass.ca | Reactions can be conducted at ambient temperature and pressure, lowering energy consumption. rsc.org |

| Use of Catalysis | Utilizing highly selective catalysts (e.g., organocatalysts, biocatalysts) instead of stoichiometric reagents. royalsocietypublishing.orgkit.edu | Catalysts increase reaction rates and selectivity, leading to higher purity and less waste. nih.gov |

| Reduce Derivatives | Avoiding or minimizing the use of protecting groups. acs.org | Enzymatic or chemo-selective catalytic reactions can functionalize specific sites without protecting others. chemrxiv.orgacs.org |

Catalytic Strategies for Polyamine-Citrate Complex Formation and Functionalization

Catalysis is pivotal in the synthesis and modification of polyamine-citrate compounds, offering pathways to enhanced efficiency, selectivity, and functionality.

Catalysis in Complex Formation : The formation of a polyamine-citrate complex is fundamentally an acid-base interaction. However, catalytic principles can be applied to create more sophisticated, functional materials. Research has shown that polyamines can act as mediators in a noncovalent assembly process. For example, polyamine chains can interact with citrate anions to form aggregates that then template the assembly of other components, such as Keggin-type polyoxometalates, into a stable, heterogeneous hybrid catalyst. acs.org This demonstrates that the polyamine-citrate interaction itself can be a key step in constructing larger, functional catalytic systems.

Catalysis in Functionalization : Modern catalytic methods provide powerful tools for the precise functionalization of the polyamine backbone either before or after complexation with citric acid.

Photoredox Catalysis : This technique has emerged as a premier method for the selective functionalization of the multiple nitrogen sites in polyamines. chemrxiv.org By choosing a photocatalyst with the appropriate redox potential, specific amine groups can be targeted for reactions like alkylation, arylation, or acylation under mild conditions. chemrxiv.orgchemrxiv.org

Transition Metal Catalysis : These methods are effective for activating and functionalizing C-H bonds within the polyamine structure, enabling the introduction of substituents at positions other than the nitrogen atoms. researchgate.net

Nanozyme Catalysis : The catalytic activity of nanozymes, such as gold nanoparticles, can be significantly enhanced by surface modification with polyamine ligands. rsc.org The flexible, amine-rich polyamine shell can amplify the peroxidase-like activity of the nanoparticles, a principle that could be harnessed in functional polyamine-citrate materials. rsc.org

Hydrogenation Catalysis : In the synthesis of the polyamine itself, catalysts are crucial. For instance, the preparation of diethylenetriamine, a related polyamine, can be achieved via the hydrogenation of iminodiacetonitrile (B147120) in the presence of a hydrogenation catalyst and auxiliary agents. google.com

| Catalytic Strategy | Reaction Type | Description | Relevance to Polyamine-Citrate Systems |

| Polyamine-Mediated Assembly | Complex Formation | The polyamine-citrate interaction is used to template the formation of larger hybrid structures. acs.org | Creates functional materials where the polyamine-citrate complex is an integral structural component. |

| Photoredox Catalysis | Functionalization | Light-induced catalysis allows for selective C-N bond formation at specific amine sites. chemrxiv.org | Enables the synthesis of precisely functionalized TETA derivatives for tailored citrate complexes. |

| Transition Metal Catalysis | Functionalization | Metal catalysts activate C-H bonds for the introduction of new functional groups. researchgate.net | Provides routes to modify the carbon backbone of the polyamine. |

| Nanozyme Modulation | Functionalization/Activity | Polyamine ligands enhance the catalytic activity of metallic nanoparticles. rsc.org | The TETA-citrate complex could be used to create or modulate catalytically active nanomaterials. |

Reaction Optimization Techniques for Enhanced Purity and Yield in Laboratory-Scale Synthesis of this compound

Optimizing reaction conditions is critical for maximizing the yield and purity of N'-(2-((2-aminoethyl)amino)ethyl)ethane-1,2-diamine Citrate on a laboratory scale. This involves the systematic variation of parameters to find the ideal balance for a given synthetic route.

A key challenge in any multi-step synthesis is the trade-off between yield and purity; rigorous purification can lead to significant product loss, while insufficient purification compromises the quality of the final compound. nih.gov For laboratory preparations, techniques focus on controlling the reaction to minimize by-product formation from the outset.

Detailed studies on the synthesis of related polyamines provide a template for optimization. For example, in a thiol-ene photoreaction used to produce a polyamine, reaction parameters were thoroughly investigated. By increasing the reactant concentration, full conversion was achieved in 7 hours, compared to only 40% conversion after 24 hours at a lower concentration. rsc.org Further optimization of the photoinitiator and solvent system also played a crucial role. rsc.org Similarly, in the catalytic hydrogenation to produce polyamines, controlling the reaction temperature (e.g., 50–150 °C) and pressure (e.g., 5–25 MPa) is essential for achieving high yields and minimizing side reactions. google.com

The synthesis of protected intermediates is another common strategy for enhancing purity. A detailed, multi-step laboratory synthesis for a protected triethylenetetramine (B94423) derivative involves careful control of stoichiometry, temperature (e.g., cooling with an ice bath), and reaction time to ensure selective reaction at specific amine sites, leading to a purer final product after deprotection. google.com

| Parameter | Effect on Reaction | Optimization Strategy & Findings |

| Reactant Concentration | Influences reaction rate and kinetics. | In a thiol-ene photoreaction for a polyamine, increasing concentration from 0.04 g/mL to 0.28 g/mL reduced reaction time from >24h to 7h for full conversion. rsc.org |

| Temperature | Affects reaction rate and selectivity; higher temperatures can lead to side reactions or decomposition. | For the hydrogenation synthesis of a related polyamine, an optimal range of 70-90 °C was preferred over a broader 50-150 °C range to improve selectivity. google.com |

| Pressure | Crucial for reactions involving gases, such as hydrogenation. | An optimal pressure of 9-14 MPa was found to be effective for the hydrogenation of an aminonitrile to a polyamine. google.com |

| Catalyst/Initiator | Type and loading affect reaction efficiency and selectivity. | In a photoreaction, switching photoinitiators and optimizing the light source (e.g., UV lamp vs. LED setup) can significantly impact reaction completion. rsc.org |

| Solvent | Can influence reactant solubility, reaction rate, and product stability. | Replacing dioxane with isopropanol in a polyamine synthesis maintained reaction efficiency while improving the green profile of the process. rsc.org |

| Stoichiometry/Protecting Groups | Controls which functional groups react and prevents unwanted side reactions. | In a selective protection of TETA, dropwise addition of ethyl trifluoroacetate (B77799) at 0°C was used to control the reaction and yield a specific protected intermediate. google.com |

Detailed Structural Elucidation and Spectroscopic Characterization of Einecs 283 355 6

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Solution-State Dynamics of the Polyamine Backbone and Citrate (B86180) Moiety

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For Einecs 283-355-6, NMR would reveal the connectivity of atoms within the polyamine and citrate ions, as well as their three-dimensional arrangement and conformational flexibility.

Multi-Dimensional NMR Techniques for Stereochemical Assignments

Given the complexity of the polyamine, one-dimensional ¹H and ¹³C NMR spectra would likely exhibit significant signal overlap. Multi-dimensional NMR techniques are essential to resolve these signals and assign them to specific atoms in the molecule.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, tracing the proton-proton networks along the propyl chains of the polyamine. For instance, it would show correlations between the protons of adjacent methylene (B1212753) (-CH₂-) groups.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This would be crucial for unambiguously assigning the ¹³C signals, distinguishing between the various methylene groups in different chemical environments along the polyamine backbone.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is invaluable for connecting different fragments of the molecule. For example, HMBC could show a correlation between the N-methyl protons and the adjacent carbon in the propyl chain, confirming the N,N-dimethyl groups' location. It would also be key in confirming the ionic interaction by showing correlations between protons on the polyamine and the carboxylate carbons of the citrate.

A hypothetical table of expected ¹³C NMR chemical shifts is presented below, based on the structures of the constituent parts.

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

| Citrate C=O (Carboxylate) | 175-185 | Characteristic range for carboxylate carbons. |

| Citrate C-OH | 70-80 | Tertiary carbon bonded to a hydroxyl group. |

| Citrate -CH₂- | 40-50 | Methylene groups adjacent to carboxylates. |

| Polyamine N-CH₃ | 45-55 | Methyl groups attached to nitrogen. |

| Polyamine -CH₂-N | 50-60 | Methylene groups adjacent to nitrogen atoms. |

| Polyamine -CH₂-CH₂-N | 20-30 | Central methylene group in a propyl chain. |

Relaxation Studies for Molecular Motion Characterization

Relaxation studies measure the rates at which nuclear spins return to equilibrium after being perturbed. These rates are sensitive to molecular motion on different timescales.

Spin-Lattice Relaxation (T₁): T₁ measurements provide information about fast molecular motions (picosecond to nanosecond timescale), such as the rotation of methyl groups and the tumbling of the entire molecule in solution. Different T₁ values for various carbons along the polyamine chain would indicate varying degrees of segmental motion and flexibility.

Spin-Spin Relaxation (T₂): T₂ measurements are sensitive to slower motions (microsecond to millisecond timescale), such as conformational exchange processes. For a flexible molecule like this polyamine, T₂ studies could help characterize the dynamics of the backbone, revealing how it folds and flexes in solution.

Nuclear Overhauser Effect (NOE): NOESY experiments detect protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. This is critical for determining the three-dimensional folding of the polyamine chain and its spatial relationship to the citrate counter-ion. For example, NOE signals between specific polyamine protons and citrate protons would provide direct evidence of their proximity and preferred binding orientation in solution.

Advanced Mass Spectrometry (MS) for Isotopic Fingerprinting and Fragmentation Pathway Analysis of this compound

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns. nih.gov

For this compound, a soft ionization technique like Electrospray Ionization (ESI) would be used to transfer the pre-existing ions (the protonated polyamine and the citrate anion) from solution into the gas phase for analysis.

Isotopic Fingerprinting: High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or FT-ICR, would measure the mass-to-charge ratio (m/z) with very high precision. This allows for the determination of the exact elemental formula. The observed isotopic pattern, resulting from the natural abundance of isotopes like ¹³C and ¹⁵N, would be compared to the theoretical pattern for the proposed formula to confirm the compound's identity.

Fragmentation Pathway Analysis (MS/MS): In a tandem mass spectrometry (MS/MS) experiment, the ion of the polyamine cation would be selected and fragmented. The resulting fragment ions provide a roadmap of the molecule's structure. Cleavage typically occurs at the weakest bonds, which in this case would be the C-N bonds of the polyamine backbone. A systematic loss of dimethylamine (B145610) or aminopropyl groups would be expected, allowing for the sequence of the backbone to be confirmed.

A plausible fragmentation pattern for the polyamine cation is outlined below.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M+H]⁺ | Intact protonated polyamine |

| [M+H - 45]⁺ | Loss of a terminal dimethylamine group (-N(CH₃)₂) |

| [M+H - 58]⁺ | Loss of a propanamine fragment (-CH₂CH₂CH₂NH₂) |

| [M+H - 86]⁺ | Loss of a dimethylaminopropyl group (-(CH₂)₃N(CH₃)₂) |

X-ray Crystallography for Precise Solid-State Structure Determination of this compound and its Polymorphs

While NMR provides the structure in solution, X-ray crystallography determines the precise atomic arrangement in the solid state. wikipedia.org This technique would provide definitive proof of the compound's structure, including exact bond lengths, bond angles, and the nature of the intermolecular interactions.

To perform this analysis, a suitable single crystal of this compound must first be grown. If successful, the crystal would be bombarded with X-rays, and the resulting diffraction pattern would be analyzed to build a 3D model of the electron density, from which the atomic positions are determined.

The crystal structure would unequivocally show:

The exact conformation of the polyamine chain as it exists in the crystal lattice.

The precise location of the citrate counter-ion relative to the polyamine.

The intricate network of hydrogen bonds between the protonated secondary and primary amine groups (the N-H donors) of the polyamine and the carboxylate oxygen atoms (the O⁻ acceptors) of the citrate. These interactions are fundamental to the stability of the crystal lattice.

Information on crystal packing and any potential for polymorphism (the ability to exist in different crystal forms), which can impact the material's physical properties.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Elucidating Intermolecular Interactions and Functional Group Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. edinst.comacs.org These methods are highly sensitive to the types of chemical bonds (functional groups) present and their local environment. They are complementary, as some vibrations may be strong in IR and weak or absent in Raman, and vice versa. acs.org

For this compound, these techniques would be excellent for confirming the presence of key functional groups and analyzing the hydrogen bonding between the polyamine and citrate.

Functional Group Analysis: The spectra would show characteristic peaks for the different types of vibrations.

Intermolecular Interactions: The most significant feature would be the effect of strong hydrogen bonding. In the IR spectrum, the O-H stretching band of a free citric acid (typically a very broad band around 3000 cm⁻¹) would be absent. Instead, the spectrum would be dominated by broad and complex bands in the 2400-3000 cm⁻¹ region, characteristic of the N⁺-H stretching vibrations of the protonated amine groups interacting strongly with the carboxylate anions. The C=O stretching vibration of the carboxylate groups (typically around 1700-1730 cm⁻¹ for a carboxylic acid) would be shifted to a lower frequency (around 1550-1620 cm⁻¹) due to resonance and its interaction with the polyamine cations.

The following table summarizes the expected key vibrational bands.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Spectroscopy Method | Interpretation |

| 3300-3500 | N-H Stretch | IR, Raman | Primary amine (-NH₂) group. |

| 2800-3000 | C-H Stretch | IR, Raman | Aliphatic CH₂ and CH₃ groups. |

| 2400-3000 | N⁺-H Stretch | IR | Broad bands indicating strong H-bonding of protonated amines. |

| 1550-1620 | C=O Asymmetric Stretch | IR (Strong) | Carboxylate (COO⁻) group, confirming salt formation. |

| ~1400 | C=O Symmetric Stretch | IR | Carboxylate (COO⁻) group. |

| 1000-1200 | C-N Stretch | IR, Raman | Amine C-N bonds in the backbone. |

Reactivity, Degradation Mechanisms, and Chemical Transformations of Einecs 283 355 6

Hydrolysis Kinetics and Mechanisms of the Citrate (B86180) Salt Component under Varied pH and Temperature Conditions

The stability and behavior of the citrate component in aqueous solution are critically dependent on pH and temperature. While the citric acid molecule itself does not undergo hydrolysis in the sense of being cleaved by water, its acidic and chelating properties are governed by hydrolysis-related equilibria.

Citric acid is a weak triprotic acid, meaning it has three carboxylic acid groups that can dissociate. rsc.org The extent of this dissociation is a direct function of the solution's pH. The equilibrium for each proton loss is characterized by a specific acid dissociation constant (pKa). The speciation of citrate—that is, the relative concentration of its different protonated forms—is determined by the pH. rsc.org

The stability of metal-citrate complexes, a key aspect of citrate chemistry, is also heavily influenced by pH and temperature. The formation of these complexes is a competitive process involving the hydrolysis of the metal cation. rsc.org The effectiveness of citrate as a chelating agent is therefore dependent on the pH, which controls both the protonation state of the citrate and the hydrolysis of the metal ion. rsc.org

In the context of crystallization, temperature plays a crucial role. For instance, in the recovery of citric acid from fermentation broths, precipitation of calcium citrate is optimized by maintaining a temperature above 90°C and a pH close to 7. usda.gov Furthermore, the hydration state of crystallized citrate salts is temperature-dependent; calcium citrate can exist in various hydrated forms, with the transition between them occurring at specific temperatures. mdpi.com The final crystallization of citric acid itself yields the monohydrate form below 36.5°C and the anhydrous form above this temperature. usda.gov

The rate of enzymatic hydrolysis of related compounds, such as lactose (B1674315) by β-galactosidase, demonstrates a strong dependence on both pH and temperature, with optimal activity observed at specific values (e.g., pH 6.5-7.5 and 50°C in one study) and rapid loss of stability at higher temperatures. nih.gov This illustrates the general principle that hydrolysis kinetics are finely tuned by these parameters.

Table 1: Acid Dissociation Constants (pKa) of Citric Acid This interactive table provides the pKa values that govern the protonation state of the citrate component at various pH levels.

| pKa Value | Reported Value |

|---|---|

| pKa1 | 3.13 |

| pKa2 | 4.76 |

| pKa3 | 6.39 |

(Source: rsc.org)

Photochemical Reactivity and Light-Induced Degradation Pathways of Einecs 283-355-6 in Aqueous and Non-Aqueous Systems

The photochemical degradation of this compound involves pathways relevant to both its citrate and polyamine components, often mediated by external factors like photocatalysts or other chemical species.

The citrate component is known to undergo photodegradation, particularly in the presence of metal ions and a light source. osti.gov Studies on iron-citrate and uranium-citrate complexes show that exposure to light can induce electron-transfer processes, leading to the oxidation and degradation of the citric acid molecule. acs.org The degradation products identified in these reactions include 3-oxoglutarate and acetoacetate. acs.org The efficiency of citric acid's photochemical degradation can be significantly enhanced by using photocatalysts such as titanium dioxide (TiO2) or cerium oxide (CeO2). sciencepublishinggroup.commdpi.com The process is influenced by pH, temperature, and photocatalyst concentration, and generally follows first-order kinetics. sciencepublishinggroup.comresearchgate.net For instance, the degradation rate can be improved by 40% with the addition of H2O2 in a CeO2-mediated system. mdpi.com

Polyamines also exhibit significant photochemical reactivity. Their interaction with photosensitizers can lead to irreversible chemical reactions and the generation of reactive oxygen species (ROS). nih.gov This principle is utilized in photodynamic therapy, where a photosensitizer is designed to react with over-expressed polyamines in cancer cells, leading to polyamine consumption and ROS-induced cell apoptosis upon irradiation. nih.gov The catabolism of polyamines can be linked to senescence in plants, a process that is supported by H2O2 generation upon degradation. frontiersin.org

Given these individual reactivities, the photochemical degradation of the this compound complex would likely involve light-induced oxidation of the citrate moiety, potentially accelerated by any trace metal ions, and the generation of ROS via reactions involving the polyamine component.

Thermal Decomposition Pathways and Kinetic Analysis of Thermochemical Stability

The thermochemical stability of this compound is determined by the thermal properties of its individual constituents: Tetraethylenepentamine (B85490) (TEPA), Triethanolamine (B1662121) (TEA), and citric acid. Thermogravimetric analysis (TGA) of these components and related materials indicates that the decomposition of the complex salt occurs in multiple, sequential stages.

Initial Water Loss: The first stage, typically occurring between 30°C and 180°C, corresponds to the desorption of physically adsorbed water from the material's surface. mdpi.com

Decomposition of Amine Components: The polyamine and alkanolamine components are the next to degrade. Pure TEPA begins to decompose at temperatures above 200°C. univarsolutions.com Studies on materials incorporating TEPA or TEA show significant weight loss in the range of 150°C to 300°C. csic.esacta-microscopica.org For a TEPA-grafted composite, the degradation of the organic amine compounds was observed between 230°C and 450°C. mdpi.com The presence of other substances can influence the decomposition temperature; for example, copper can catalyze the decomposition of poly(ethylene imine), a related polymer, lowering its decomposition temperature. researchgate.net

Decomposition of Citrate Component and Final Residue: Citric acid decomposes at temperatures above 175°C. rsc.org In mixtures with metal nitrates, citrate can undergo a sharp, rapid combustion at around 200°C. rsc.org The final decomposition stage for the complex, occurring at temperatures above 350-500°C, involves the breakdown of the remaining, more stable organic structures and residual groups. acta-microscopica.org

Table 2: Thermal Decomposition Data for Components and Related Materials This interactive table summarizes the key temperature ranges for the thermal degradation of the compound's constituents.

| Component | Decomposition Feature | Temperature Range (°C) |

|---|---|---|

| Tetraethylenepentamine (TEPA) | Onset of decomposition | >200 |

| Tetraethylenepentamine (TEPA) | Main degradation zone in a composite | 150 - 290 |

| Triethanolamine (TEA) | Loss of TEA groups from a complex | 150 - 300 |

| Citric Acid | Onset of decomposition | >175 |

| TEPA-containing Composite | Degradation of organic compounds | 230 - 450 |

(Source: rsc.orgmdpi.comunivarsolutions.comcsic.esacta-microscopica.org)

The analysis suggests a stepwise thermal breakdown of this compound, beginning with dehydration, followed by the sequential or overlapping decomposition of the triethanolamine, tetraethylenepentamine, and citrate components.

Comprehensive Analysis of Acid-Base Equilibria and Protonation States of the Polyamine Component

The polyamine component of this compound, Tetraethylenepentamine (TEPA), is a linear polyamine with five nitrogen atoms, each capable of accepting a proton. This makes its acid-base chemistry complex and highly pH-dependent. At neutral environmental pH, TEPA is expected to be protonated. oecd.org

The protonation of TEPA occurs in a stepwise manner, with each step defined by a specific pKa value. These constants represent the pH at which a specific amine group is 50% protonated. The five successive protonation constants for TEPA have been determined potentiometrically. rsc.orgnih.gov

The stability of complexes formed between protonated amines and carboxylate ligands, such as the intramolecular salt bridges within this compound, is significant. The stability of these interactions generally increases with the length of the polyamine chain, following the trend: triethylenetetramine (B94423) < tetraethylenepentamine < pentaethylenehexamine. rsc.org The charges of the interacting ligands play a fundamental role in the stability of the resulting species. rsc.org NMR studies on related polyaminopolycarboxylic acids have been used to determine the specific sequence of protonation among the various basic sites in the molecule. acs.org

Table 3: Acid Dissociation Constants (pKa) of Tetraethylenepentamine (TEPA) This interactive table details the pKa values for the five amine groups of the polyamine component, indicating the pH ranges where protonation changes occur.

| pKa Value | Reported Value |

|---|---|

| pKa1 | 9.68 |

| pKa2 | 9.10 |

| pKa3 | 8.08 |

| pKa4 | 4.72 |

| pKa5 | 2.98 |

(Source: nih.gov)

Investigations into Oxidation-Reduction Chemistry and Redox Behavior of this compound

The redox behavior of this compound is a composite of the properties of its polyamine and citrate constituents. Both components can participate in oxidation-reduction reactions, although their mechanisms and roles can be quite different.

Polyamines exhibit a dual role in redox homeostasis. They can act as antioxidants, scavenging free radicals and chelating metals, thereby protecting cells from oxidative damage. frontiersin.orgtandfonline.com Conversely, the metabolic breakdown (catabolism) of polyamines by enzymes such as polyamine oxidase (PAO) and spermine (B22157) oxidase (SMOX) is a significant source of cellular reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2). mdpi.commdpi.commdpi.com This links polyamine metabolism directly to cellular signaling and oxidative stress. nih.gov The electrochemical oxidation of polyamines has been observed at diamond thin-film electrodes, occurring at a potential of approximately +0.88 V vs Ag/AgCl. acs.org

The citrate component is generally stable to oxidation but can be oxidized by strong agents. reddit.com The oxidation of citric acid by permanganate (B83412) or cerium(IV) has been shown to proceed through the formation of an unstable intermediate complex and a free-radical mechanism. uni.eduniscpr.res.in Depending on conditions such as temperature, the products of this chemical oxidation can include carbon dioxide and acetone. uni.edu In biological systems, the oxidation of citrate is a central part of the Krebs cycle, a series of enzyme-catalyzed reactions that generate cellular energy. libretexts.orgatlanticoer-relatlantique.ca

Table of Compound Names

| Trivial/Common Name | IUPAC Name |

| This compound | N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine; 2-[bis(2-hydroxyethyl)amino]ethanol; 2-hydroxypropane-1,2,3-tricarboxylic acid |

| Tetraethylenepentamine (TEPA) | N'-(2-aminoethyl)-N-[2-[(2-aminoethyl)amino]ethyl]ethane-1,2-diamine |

| Triethanolamine (TEA) | 2,2',2''-Nitrilotri(ethan-1-ol) |

| Citric Acid | 2-Hydroxypropane-1,2,3-tricarboxylic acid |

| 3-oxoglutarate | 3-Oxopentanedioate |

| Acetoacetate | 3-Oxobutanoate |

| Hydrogen Peroxide | Dihydrogen dioxide |

| Titanium Dioxide | Titanium(IV) oxide |

| Cerium Oxide | Cerium(IV) oxide |

| Permanganate | Manganate(VII) |

Coordination Chemistry and Metal Ion Complexation by Einecs 283 355 6

Chelation Behavior and Ligand Properties of the Polyamine Moiety with Diverse Transition Metal Ions

The tetraethylenepentamine (B85490) (TEPA) component of Einecs 283-355-6 is a linear polyamine with five nitrogen donor atoms. This structure allows it to act as a pentadentate ligand, capable of wrapping around a metal ion to form highly stable chelate rings. The chelation of transition metal ions by polyamines like TEPA is a well-established area of coordination chemistry. acs.orgacs.org

The flexibility of the ethylene (B1197577) bridges in TEPA allows it to adapt to the preferred coordination geometry of various transition metal ions, which can range from octahedral to square pyramidal and trigonal bipyramidal. The lone pair of electrons on each nitrogen atom serves as a Lewis base, readily donating to a Lewis acidic metal center to form a coordinate covalent bond. rsc.org The formation of multiple five-membered chelate rings (M-N-C-C-N) is a significant driving force for the stability of these complexes, a phenomenon known as the chelate effect.

Studies on similar polyamine ligands have shown that they can form stable complexes with a variety of transition metals, including but not limited to copper(II), nickel(II), zinc(II), and cobalt(II). mdpi.com The properties of these complexes, such as their color, magnetic susceptibility, and electronic spectra, are dictated by the nature of the metal ion and the geometry of the resulting complex. mdpi.com

Determination of Stoichiometry and Stability Constants for Metal-Einecs 283-355-6 Complexes

The stoichiometry of metal complexes with chelating ligands like the components of this compound is typically determined using methods such as Job's method of continuous variation and the mole-ratio method. bioline.org.brscirp.org These techniques rely on monitoring a physical property that changes upon complex formation, such as UV-Vis absorbance, as a function of the mole fraction of the ligand and metal. researchgate.net

For the polyamine component, TEPA, it is expected to form predominantly 1:1 (metal:ligand) complexes with most transition metals due to its pentadentate nature. The stability of these complexes is quantified by their stability constants (K). The stability constant is a measure of the equilibrium constant for the formation of the complex in solution. electrochemsci.org High stability constants are indicative of strong metal-ligand interactions and a thermodynamically stable complex. bioline.org.br

The citrate (B86180) component, being a tricarboxylic acid with a hydroxyl group, can act as a tridentate or even a tetradentate ligand. It is known to form stable complexes with a range of metal ions, and its stability constants have been determined in various studies. The stoichiometry of metal-citrate complexes can vary, with 1:1 and 2:1 (metal:citrate) being common.

Table 1: Representative Stability Constants (log K) for Metal Complexes with Related Ligands

| Metal Ion | Ligand | Log K₁ | Log K₂ | Method | Reference |

| Cu(II) | Ethylene diamine | 10.5 | 9.05 | Potentiometric | scirp.org |

| Zn(II) | Acetaminophen | 3.43 | - | Colorimetric | bioline.org.br |

| Cd(II) | Pyrazole-based ligand | - | - | Spectrophotometric | researchgate.net |

| Ag(I) | 15-Crown-5 | - | - | Conductometric | electrochemsci.org |

This table provides illustrative data for related ligand systems to indicate the range of stability constants and the methods used for their determination. Specific data for this compound is not available.

Spectroscopic Characterization (e.g., UV-Vis, Electron Paramagnetic Resonance) of Metal-Complex Formation and Electronic Structure

The formation of metal complexes with the components of this compound can be readily monitored and characterized using various spectroscopic techniques.

UV-Visible (UV-Vis) Spectroscopy: This technique is instrumental in observing the formation of colored transition metal complexes. The d-d electronic transitions within the metal ion's d-orbitals, which are sensitive to the coordination environment, give rise to absorption bands in the visible region of the spectrum. mdpi.com The position, intensity, and shape of these bands provide valuable information about the geometry and electronic structure of the complex. mdpi.com For instance, the color change observed upon adding a metal salt to a solution of the ligand is a direct consequence of these electronic transitions. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying metal complexes with unpaired electrons (paramagnetic complexes). It provides detailed information about the electronic environment of the metal ion, including its oxidation state and the nature of the atoms coordinated to it. For example, the g-values and hyperfine coupling constants obtained from an EPR spectrum can help to elucidate the geometry of a copper(II) complex.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the donor groups. For example, the N-H stretching and bending vibrations in the polyamine and the C=O and O-H vibrations in the citrate would be expected to shift upon coordination to a metal ion. ekb.eg

Table 2: Typical Spectroscopic Data for Transition Metal Complexes

| Complex Type | Technique | Key Observables | Inferred Properties |

| Ni(II)-polyamine | UV-Vis | Absorption bands in the visible region | Octahedral geometry, d-d transitions mdpi.com |

| Cu(II)-chelate | EPR | g-values, hyperfine splitting | Coordination environment, geometry |

| Metal-citrate | IR | Shifts in ν(C=O) and ν(O-H) | Coordination of carboxylate and hydroxyl groups |

This table presents generalized spectroscopic features expected for complexes with the components of this compound.

Theoretical Studies on the Electronic Structure, Bonding, and Geometries of Metal-Polyamine-Citrate Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the electronic structure, bonding, and geometries of transition metal complexes. umn.edursc.org These theoretical studies can provide insights that are often difficult to obtain experimentally.

For a complex system like a metal-Einecs 283-355-6 adduct, DFT calculations could be employed to:

Predict the most stable geometry: By calculating the energies of different possible coordination isomers, the preferred binding mode of the ligand to the metal ion can be determined. rsc.org

Analyze the nature of the metal-ligand bond: Techniques such as Natural Bond Orbital (NBO) analysis can quantify the extent of covalent and electrostatic contributions to the bonding.

Simulate electronic spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions, which can then be compared with experimental UV-Vis spectra to validate the theoretical model. mdpi.com

Theoretical studies on related systems have provided deep insights into the factors governing the stability and reactivity of metal complexes. acs.orgacs.org For instance, calculations can reveal the distribution of spin density in paramagnetic complexes, which is crucial for understanding their magnetic properties and reactivity. rsc.org

Fundamental Aspects of Catalytic Activity of Metal-Einecs 283-355-6 Complexes in Model Chemical Reactions

Transition metal complexes are widely used as catalysts in a vast array of chemical reactions. rsc.org The chelation of a metal ion by a ligand like the polyamine or citrate component of this compound can significantly modulate its catalytic activity. The ligand can influence the steric and electronic properties of the metal center, thereby affecting its ability to bind substrates and facilitate reactions.

Metal complexes of polyamines have shown catalytic activity in various reactions, including oxidation and polymerization. The presence of multiple nitrogen donors can stabilize different oxidation states of the metal, which is often a key requirement for catalytic cycles.

Citrate-metal complexes are also known to exhibit catalytic properties. For example, they have been investigated as catalysts in oxidation reactions and as precursors for the synthesis of catalytically active metal oxide nanoparticles.

The potential catalytic activity of metal-Einecs 283-355-6 complexes would depend on the specific metal ion and the reaction conditions. The presence of both "hard" oxygen donors from citrate and "softer" nitrogen donors from the polyamine could lead to unique catalytic properties, potentially enabling cooperative effects between the different ligand components. For example, one part of the ligand might bind the metal center while another part interacts with the substrate. acs.org

Environmental Fate and Transport Dynamics of Einecs 283 355 6

Biotic Degradation Pathways and Microbial Metabolisms of the Polyamine and Citrate (B86180) Components in Environmental Systems

Biotic degradation is the primary mechanism for the removal of the components of Einecs 283-355-6 from the environment.

Polyamine Component (Tetraethylenepentamine): Linear polyamines are known to be biodegradable by various microorganisms found in soil, sewage sludge, and water. The degradation pathway typically involves the oxidation of terminal amine groups by amine oxidases and dehydrogenases, followed by cleavage of the carbon-nitrogen bonds. This process breaks down the longer polyamine chain into smaller, more easily metabolized fragments like ethylenediamine, ethanolamine, and eventually ammonia (B1221849) and carbon dioxide. While specific data for tetraethylenepentamine (B85490) is limited, studies on similar polyamines indicate they can serve as a source of carbon and nitrogen for microorganisms. The rate of degradation can be influenced by factors such as microbial population density, acclimation, and nutrient availability.

Citrate Component (Citric Acid): Citric acid is a central compound in the Krebs (or citric acid) cycle, a fundamental metabolic pathway in a vast number of aerobic organisms. researchgate.net Consequently, it is readily and rapidly biodegradable in virtually all environmental compartments where microbial life is active. Microorganisms utilize citrate as a direct carbon and energy source, metabolizing it to carbon dioxide and water under aerobic conditions, or to methane (B114726) and carbon dioxide under anaerobic conditions. Its rapid removal from the environment is well-established, with high biodegradation percentages observed in standard tests. For example, reference substances like sodium benzoate (B1203000) in biodegradability tests show rapid degradation, reaching 83% within 14 days, and citrate is expected to degrade even more readily. europa.eu

Adsorption and Desorption Behavior of this compound in Various Environmental Matrices

The adsorption and desorption behavior of this compound is dictated by its dissociated ions.

The polyamine component, being a polycation at typical environmental pH, will exhibit strong adsorption to negatively charged surfaces prevalent in soils, sediments, and suspended particulates. These surfaces include clay minerals and organic matter (humic and fulvic acids). This interaction is primarily electrostatic. europa.eu Experimental data for a structurally analogous substance, the triethylenetetramine (B94423) fraction, shows significant adsorption to various soil types. europa.eu The distribution coefficient (Kd) values indicate strong binding, which limits the concentration of the polyamine in the aqueous phase. europa.eu

The citrate component is an anion. Its adsorption is generally weaker and highly dependent on soil pH and mineralogy. It can adsorb to positively charged sites on metal oxides (e.g., iron and aluminum oxides) at low pH. However, in most neutral to alkaline soils, it remains predominantly in the dissolved phase.

Desorption of the strongly bound polyamine component is expected to be low. The strength of the electrostatic interaction makes the adsorption process largely irreversible under typical conditions.

Table 2: Adsorption Coefficients (Kd) for a Structurally Analogue Polyamine (Triethylenetetramine fraction) in Different Soils

| Soil Type | Organic Carbon (%) | Clay (%) | pH | Kd (cm³/g) |

|---|---|---|---|---|

| LUFA 2.2 (Loamy Sand) | 2.5 | 9 | 6.0 | 3.2 |

| LUFA 6S (Clay) | 1.1 | 44 | 7.5 | 8.5 |

| Eurosoil 4 (Silt) | 1.7 | 18 | 7.1 | 5.6 |

Data from ECHA registration dossier for a structural analogue. europa.eu

Mobility and Leaching Potential in Simulated Hydrogeological Systems and Porous Media

Mobility in soil and the potential to leach into groundwater are inversely related to the substance's adsorption characteristics.

Given the high adsorption coefficient of the polyamine component, its mobility in soil is predicted to be very low. europa.eueuropa.eu It will be strongly retained in the upper soil layers and is not expected to leach into groundwater.

Conversely, the citrate anion, with its weaker adsorption, has a higher potential for mobility. However, its rapid biodegradation by soil microorganisms means it is typically removed from the soil solution before it can be transported to significant depths. Therefore, despite its potential mobility, the actual leaching risk for citrate is also considered low.

Volatilization Characteristics and Potential for Atmospheric Transport and Transformation

Volatilization from water or soil surfaces is determined by a substance's vapor pressure and Henry's Law constant.

This compound is a salt, and salts are non-volatile by nature due to their strong ionic interactions in the solid or dissolved state. The individual components also have properties that limit volatilization.

Tetraethylenepentamine: Has a low vapor pressure and is highly soluble in water. In the environment, it will be protonated, further reducing its effective volatility from water bodies to negligible levels.

Citric Acid: Is a solid with a very low vapor pressure.

Triethanolamine (B1662121): Has a low vapor pressure and is miscible with water.

Due to these properties, this compound and its dissociated components are considered essentially non-volatile. Atmospheric transport is not a relevant environmental pathway for this substance.

Table 3: Physicochemical Properties Related to Volatilization

| Component | Vapor Pressure | Water Solubility | Volatilization Potential |

|---|---|---|---|

| Tetraethylenepentamine | 0.0001 Pa @ 25°C | >1000 g/L | Very Low |

| Citric Acid | < 0.0000001 Pa @ 20°C | 1330 g/L | Very Low |

| Triethanolamine | < 1 Pa @ 20°C | Miscible | Very Low |

Predictive Environmental Modeling Approaches for Persistence, Mobility, and Bioaccumulation (P/M/B) Potential (theoretical frameworks)

Predictive models are used to estimate the environmental fate of chemicals when experimental data is limited. plos.orgmdpi.com These models, often based on Quantitative Structure-Activity Relationships (QSAR), evaluate properties based on the chemical structure.

For a complex substance like this compound, modeling is best approached by considering the individual dissociated components.

Persistence (P):

Polyamine: Not readily biodegradable but inherently biodegradable. It would likely be classified as persistent (P) or very persistent (vP) based on standard screening tests, but would degrade over longer timescales in the environment.

Citrate: Not persistent. It is readily biodegradable.

Mobility (M):

Polyamine: Not mobile. Strong adsorption to soil and sediment leads to a low potential for transport. europa.eu

Citrate: Potentially mobile based on its chemical properties, but rapid biodegradation effectively reduces its mobility in the environment.

Bioaccumulation (B):

Polyamine: Low bioaccumulation potential. As a charged, water-soluble molecule, it is not expected to partition into fatty tissues of organisms. Polyamines are also subject to metabolic regulation in many organisms. nih.govnih.gov

Citrate: Low bioaccumulation potential. It is a highly water-soluble, common metabolite.

Table of Compound Names

| Name | Type |

|---|---|

| This compound | Substance Identifier |

| N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine | Component (Polyamine) |

| Tetraethylenepentamine (TEPA) | Common Name (Polyamine) |

| 2-[bis(2-hydroxyethyl)amino]ethanol | Component (Alkanolamine) |

| Triethanolamine (TEA) | Common Name (Alkanolamine) |

| 2-hydroxypropane-1,2,3-tricarboxylic acid | Component (Organic Acid) |

| Citric Acid | Common Name (Organic Acid) |

| Sodium Benzoate | Reference Substance |

| 2,2',6,6'-tetrabromo-4,4'-isopropylidenediphenol (TBBPA) | Reference Substance |

Advanced Analytical Methodologies for Detection and Quantification of Einecs 283 355 6

Development of High-Performance Chromatographic Separation Techniques (e.g., HPLC-MS/MS, GC-MS) for Trace Analysis

High-performance chromatographic techniques are the cornerstone for the trace analysis of Einecs 283-355-6. High-Performance Liquid Chromatography (HPLC), particularly coupled with tandem mass spectrometry (HPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) provide the necessary sensitivity and selectivity for detecting minute quantities of the compound.

Methods for analyzing this compound and its principal soil metabolite in soil often involve an initial extraction step using a methanol-water mixture, followed by a liquid-liquid partition into dichloromethane. nih.govwikipedia.org The extract is then purified using alumina column chromatography. wikipedia.org For detection, HPLC systems equipped with an ultraviolet (UV) detector are commonly used. scispace.com A typical setup might employ a C18 reversed-phase column with an isocratic mobile phase of methanol and water (e.g., 70:30 v/v) at a flow rate of 1 ml/min, with UV detection at 254 nm. scispace.com The identity of the residues can be confirmed using a different liquid chromatography system or by GC-MS. wikipedia.orgusp.org

For more complex analyses and lower detection limits, HPLC-MS/MS is the method of choice. This technique offers superior sensitivity and specificity, allowing for quantification at sub-microgram per kilogram levels. usda.gov While a specific, detailed HPLC-MS/MS method for this compound is not extensively documented in readily available literature, methods developed for structurally similar isoxazole herbicides can be adapted. For instance, an analytical method for isoxaflutole and its metabolites uses HPLC-MS/MS with a heated nebulizer atmospheric pressure chemical ionization (APCI) interface in negative ion mode. usda.gov Such methodologies provide the robustness required for trace analysis in diverse samples. usda.govnih.gov

GC-MS is generally used for confirmation of the analyte's identity after initial analysis by HPLC. usp.org Because this compound is a moderately polar and non-volatile compound, direct analysis by GC-MS would be challenging without a derivatization step to increase its volatility.

Electrochemical Methods for Sensitive Detection and Speciation of this compound in Complex Matrices

Electrochemical methods offer a promising alternative to chromatographic techniques, providing advantages such as high sensitivity, rapid response, and potential for miniaturization and on-site analysis. nih.gov These methods are based on measuring an electrical signal (like current or potential) that results from the interaction between the target analyte and a sensing electrode. nih.gov

While specific electrochemical sensors developed for this compound are not widely reported, the principles can be applied. Voltammetric techniques, such as differential pulse voltammetry (DPV), could be developed for its quantification. mdpi.com This would involve identifying the electrochemical signature of this compound by studying its oxidation or reduction behavior at a working electrode, such as a glassy carbon electrode. mdpi.com The development of such a sensor would require optimizing parameters like the supporting electrolyte, pH, and voltammetric waveform to achieve a well-defined and reproducible signal proportional to the concentration of the analyte.

Another approach is the use of advanced electrode materials, such as boron-doped diamond (BDD) anodes, which are used in electrochemical advanced oxidation processes (EAOPs). jmaterenvironsci.com These processes generate highly reactive hydroxyl radicals that can degrade refractory organic compounds, and the degradation process can be monitored electrochemically. jmaterenvironsci.commdpi.com While primarily used for degradation, the principles could be adapted for sensing applications.

Capillary Electrophoresis (CE) for High-Resolution Separation and Quantification

Capillary Electrophoresis (CE) is a powerful separation technique known for its high efficiency, short analysis times, and minimal consumption of samples and reagents. mdpi.com It separates analytes based on their migration in a narrow capillary under the influence of a strong electric field. usp.org

For neutral molecules like this compound, which lack a net charge, the standard Capillary Zone Electrophoresis (CZE) mode is not suitable. However, a modification called Micellar Electrokinetic Chromatography (MEKC) is specifically designed for the separation of neutral analytes. nih.govwikipedia.org In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration, forming micelles. wikipedia.org The separation is then based on the differential partitioning of the neutral analyte between the aqueous buffer (mobile phase) and the interior of the micelles (pseudo-stationary phase). nih.gov

A hypothetical MEKC method for this compound would involve selecting an appropriate surfactant, such as sodium dodecyl sulfate (SDS), and optimizing the buffer pH and concentration to achieve separation from other matrix components. wikipedia.org This technique is particularly attractive as a "green" alternative to HPLC due to its significantly lower solvent consumption. mdpi.comnih.gov

Design and Validation of Novel Derivatization Strategies for Enhanced Detectability and Selectivity

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are better suited for a specific analytical method. mdpi.com This is often done to increase volatility for GC analysis, enhance detector response, or improve chromatographic separation. nih.govgcms.cz

For a compound like this compound, which is readily analyzed by HPLC, derivatization is not commonly required. However, if GC-MS analysis were necessary for trace-level confirmation, a derivatization step would be essential. The molecule contains a carboxylic acid functional group, which is a primary target for derivatization. researchgate.net Common strategies include:

Alkylation: This is the most popular method for carboxylic acids, typically involving esterification to form more volatile and less polar esters. gcms.czresearchgate.net Reagents like diazomethane or others that form methyl esters could be employed.

Silylation: This involves replacing the active hydrogen of the carboxylic acid with a silyl group, such as a trimethylsilyl (TMS) group. Silylation reduces polarity and hydrogen bonding, making the compound more volatile. mdpi.comgcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. psecommunity.org

Acylation: This process converts compounds with active hydrogens into esters, thioesters, and amides. mdpi.com

The design of a derivatization strategy would involve selecting a reagent that reacts specifically and completely with the carboxylic acid group of this compound without causing structural rearrangements. mdpi.com The resulting derivative should exhibit good thermal stability and produce a characteristic mass spectrum to aid in identification. researchgate.net

Method Validation in Diverse Environmental and Chemical Samples (e.g., water, soil extracts)

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. amanote.com For this compound, analytical methods developed for its detection in water and soil must be thoroughly validated by assessing key performance parameters. epa.govwa.gov This includes evaluating selectivity, trueness, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). ijpsonline.com

Several studies provide validation data for HPLC-based methods for this compound in soil. These studies demonstrate the reliability of the methods in complex matrices.

Key Validation Parameters from Published HPLC Methods:

| Parameter | Soil Matrix wikipedia.org | Soil Matrix scispace.com | Soil Matrix nih.gov |

| Extraction Method | Refluxing with methanol-water | Shaking with methanol/water | Refluxing with methanol/water |

| Cleanup | Alumina column chromatography | Liquid-liquid partition | Alumina column chromatography |

| Detection Method | HPLC-UV | HPLC-UV | HPLC-UV |

| Limit of Detection (LOD) | 0.005 ppm | 0.005 µg/g | 0.04 µg/ml |

| Linearity (r) | - | - | 0.999 |

| Average Recovery | - | - | 88.1% |

| Fortification Levels | - | 0.025 to 0.5 mg/kg | - |

The validation process confirms that the analytical procedure can reliably quantify this compound at levels relevant for environmental monitoring. For example, a method for soil samples was validated with a detection limit of 0.005 ppm. wikipedia.org Another study reported an average recovery of 88.1% and excellent linearity (r = 0.999) for fortified soil samples, confirming the accuracy and precision of the method. nih.gov Validation in water samples follows similar principles, often involving solid-phase extraction (SPE) to concentrate the analyte before analysis by HPLC-UV or HPLC-MS. nih.gov According to guidelines like SANTE/11312/2021, validation for pesticide residue analysis typically requires recovery rates between 70% and 120% with a relative standard deviation (RSD) of ≤20%. nih.govmdpi.com

Theoretical and Computational Chemistry Studies on Einecs 283 355 6

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure, Electronic Properties, and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. vulcanchem.comeuropa.eu These methods can provide insights into optimized molecular geometries, frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and various reactivity descriptors.

However, no dedicated peer-reviewed studies or database entries presenting quantum chemical calculations specifically for the Einecs 283-355-6 complex were identified. While DFT studies have been conducted on related individual molecules or functional groups present in its components, such as thiophene (B33073) carboxylic acid derivatives or chalcones, this research does not directly apply to the multi-component system of this compound. mdpi.comredalyc.org The complexity of the mixture, involving multiple interacting species, presents a significant challenge for such calculations.

Molecular Dynamics Simulations for Conformational Sampling, Solvent Interactions, and Self-Assembly Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations could, in principle, be used to explore the conformational landscape of the components of this compound, their interactions with solvents, and their potential for self-assembly.

A search of the scientific literature did not yield any studies that have performed molecular dynamics simulations on this compound. Such a study would be computationally intensive due to the number of distinct molecules and their potential interactions. While MD simulations are common for studying biomolecules and materials, their application to this specific industrial chemical mixture has not been reported.

Prediction of Thermochemical Parameters, Spectroscopic Signatures, and Reaction Energetics

Computational methods can be employed to predict thermochemical data such as enthalpy of formation, heat capacity, and Gibbs free energy. chemeo.com Furthermore, spectroscopic signatures (e.g., IR, NMR spectra) can be calculated to aid in the identification and characterization of compounds. redalyc.org

For the individual components of this compound, some basic thermochemical and physical property data can be found in databases like the NIST Chemistry WebBook. nist.govnist.gov However, there is a lack of published computational studies that predict detailed thermochemical parameters, spectroscopic signatures, or reaction energetics for the complete this compound mixture. The interactions between the different components would significantly influence these properties, making predictions for the mixture complex and distinct from its individual parts.

In Silico Modeling of Supramolecular Interactions, Including Host-Guest Chemistry and Self-Assembly Processes

The components of this compound, particularly the polyamine and citric acid, possess functional groups capable of forming non-covalent interactions such as hydrogen bonds, which could lead to supramolecular assembly or host-guest chemistry. soton.ac.uk In silico modeling is a key tool for investigating and predicting these complex interactions.

Despite the potential for interesting supramolecular behavior, no specific in silico modeling studies on the host-guest chemistry or self-assembly of the this compound mixture have been published in the available scientific literature. Research in supramolecular chemistry often focuses on more well-defined systems, and the complexity of this industrial mixture appears to have precluded its detailed computational investigation in this context to date.

Explorations of Supramolecular Chemistry and Self Assembly of Einecs 283 355 6

Investigation of Hydrogen Bonding Networks and Crystal Packing Motifs in the Solid State

No crystallographic data or solid-state structural analysis for Einecs 283-355-6 is available in the public domain.

Design and Characterization of Host-Guest Complexes with Macrocyclic and Cryptand Receptors

There are no published studies on the host-guest chemistry of this compound with macrocycles or cryptands.

Characterization of Non-Covalent Interactions (e.g., π-π stacking, electrostatic interactions) in Supramolecular Systems

An analysis of the non-covalent interactions of this compound has not been a subject of published research.

Application of Spectroscopy and Microscopy Techniques for Analyzing Self-Assembled Structures

As no self-assembled structures of this compound have been reported, there are no corresponding analytical studies using spectroscopy or microscopy.

Table of Chemical Compounds

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Einecs 283-355-6, and how can reproducibility be ensured?

- Methodological Answer : Synthesis protocols should include detailed reaction conditions (e.g., temperature, catalysts, solvents) and purification steps (e.g., column chromatography, recrystallization). Reproducibility requires strict adherence to documented procedures, with validation through analytical techniques like NMR, HPLC, or mass spectrometry. Experimental sections must explicitly state deviations from literature methods and provide raw spectral data in supplementary materials .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties (e.g., solubility, stability, pKa) should be determined using standardized assays. For solubility, employ shake-flask methods with UV-Vis spectroscopy; stability studies require accelerated degradation tests under varying pH/temperature. Use differential scanning calorimetry (DSC) for thermal stability. Document all instrumentation parameters (e.g., wavelength, column type) to enable replication .

Q. What frameworks are recommended for formulating hypotheses about this compound’s biological activity?

- Methodological Answer : Apply the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure hypotheses. For example: “Does this compound (Intervention) reduce oxidative stress (Outcome) in in vitro neuronal models (Population) compared to ascorbic acid (Comparison) over 24-hour exposure (Time)?” This ensures specificity and testability .

Advanced Research Questions

Q. How can discrepancies in experimental data for this compound’s mechanism of action be systematically analyzed?

- Methodological Answer : Conduct a sensitivity analysis to identify variables influencing outcomes (e.g., cell line variability, assay interference). Use statistical tools like ANOVA to compare datasets, and cross-validate findings with orthogonal methods (e.g., siRNA knockdown alongside pharmacological inhibition). Publish raw data and analysis scripts to facilitate peer critique .

Q. What strategies are effective for optimizing the experimental design of toxicity studies involving this compound?

- Methodological Answer : Implement a factorial design to test multiple variables (e.g., dose, exposure duration, metabolite interactions). Use predictive modeling (e.g., QSAR) to prioritize high-risk parameters. Include positive/negative controls and blinded analysis to reduce bias. Adhere to OECD guidelines for in vivo studies to ensure regulatory relevance .

Q. How should researchers address conflicting computational predictions versus experimental results for this compound’s binding affinity?

- Methodological Answer : Reconcile discrepancies by refining computational models (e.g., molecular dynamics simulations with explicit solvent) and validating with biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry). Report force field parameters and docking algorithms to enable reproducibility. Cross-reference with crystallographic data if available .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?